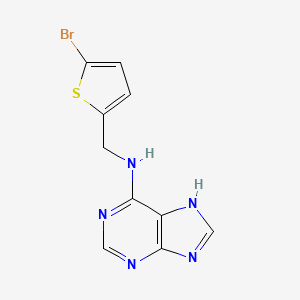

n-((5-Bromothiophen-2-yl)methyl)-7h-purin-6-amine

Description

Properties

Molecular Formula |

C10H8BrN5S |

|---|---|

Molecular Weight |

310.18 g/mol |

IUPAC Name |

N-[(5-bromothiophen-2-yl)methyl]-7H-purin-6-amine |

InChI |

InChI=1S/C10H8BrN5S/c11-7-2-1-6(17-7)3-12-9-8-10(14-4-13-8)16-5-15-9/h1-2,4-5H,3H2,(H2,12,13,14,15,16) |

InChI Key |

YIVYLAWUQCBDDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)CNC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Bromomethyl-Thiophene Derivatives

A direct alkylation strategy involves reacting 7H-purin-6-amine with (5-bromothiophen-2-yl)methyl bromide in the presence of a base. The purine’s 6-amino group acts as a nucleophile, displacing the bromide to form the desired product.

Reaction Conditions

- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base: N,N-Diisopropylethylamine (DIPEA) or potassium carbonate.

- Temperature: 60–80°C for 12–24 hours.

Example Procedure

- Dissolve 7H-purin-6-amine (1.0 eq) and (5-bromothiophen-2-yl)methyl bromide (1.2 eq) in DMF.

- Add DIPEA (2.5 eq) and stir at 70°C for 18 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.

Yield: 65–75% (after purification).

Optimization Challenges

- Side Reactions: Competing N7-alkylation may occur due to the purine’s tautomeric forms.

- Purification: Column chromatography is often required to separate regioisomers.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

This method forms the C–N bond between a brominated thiophene derivative and the purine core using palladium catalysis.

Reaction Conditions

- Catalyst: Pd(OAc)₂ (5 mol%).

- Ligand: Xantphos (10 mol%).

- Base: Cs₂CO₃ (2.5 eq).

- Solvent: Toluene at 110°C for 24 hours.

Example Procedure

Key Advantages

- Regioselectivity: Minimizes N7-alkylation by targeting the 6-amino group.

- Functional Group Tolerance: Compatible with sensitive bromothiophene groups.

Mitsunobu Reaction for C–N Bond Formation

Coupling Purine Amine with Thiophene Methanol

The Mitsunobu reaction enables the formation of the C–N bond between 7H-purin-6-amine and (5-bromothiophen-2-yl)methanol.

Reaction Conditions

- Reagents: Diethyl azodicarboxylate (DEAD, 1.5 eq), triphenylphosphine (1.5 eq).

- Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.

Example Procedure

Limitations

- Cost: High reagent expenses limit scalability.

- Byproducts: Triphenylphosphine oxide complicates purification.

Reductive Amination Pathway

Condensation of Purine Amine with Thiophene Aldehyde

While less common, reductive amination offers an alternative route using (5-bromothiophen-2-yl)formaldehyde.

Reaction Conditions

- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).

- Solvent: Methanol/acetic acid (9:1) at pH 4–5.

- Temperature: Room temperature, 24 hours.

Yield: 40–50% (low due to aldehyde instability).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Alkylation | 65–75 | Simple, scalable | Regioisomer formation |

| Buchwald-Hartwig | 70–82 | High regioselectivity | Requires palladium catalysts |

| Mitsunobu | 50–60 | Mild conditions | Expensive reagents |

| Reductive Amination | 40–50 | No pre-functionalized halides | Low yield, aldehyde instability |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reaction efficiency and safety for large-scale batches:

Purification Techniques

- Recrystallization: Ethanol/water mixtures yield >99% purity.

- Chromatography: Reserved for small-scale high-purity demands.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated C–N coupling:

- Catalyst: Ir(ppy)₃ (2 mol%).

- Light Source: Blue LEDs (450 nm).

- Yield: 55–60% (preliminary data).

Chemical Reactions Analysis

Types of Reactions: N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing agent.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 5-Hydrothiophen-2-ylmethyl-7H-purin-6-amine.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine has several scientific research applications:

Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-7H-purin-6-amine depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their functions.

Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and conductive polymers.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Halogenated vs. Non-Halogenated Analogs: The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like N-[(furan-2-yl)methyl]-7H-purin-6-amine. Bromine’s polarizability may enhance binding to hydrophobic pockets or via halogen bonds .

- Thiophene vs. In contrast, the phenyl group in N-[(4-methylphenyl)methyl]-7H-purin-6-amine offers a planar aromatic system with different electronic properties .

- Aliphatic vs.

Physicochemical Properties

- Solubility: The polarizable bromine atom may reduce aqueous solubility relative to non-halogenated analogs.

Biological Activity

n-((5-Bromothiophen-2-yl)methyl)-7h-purin-6-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer research and receptor modulation. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C15H16BrN5S

Molecular Weight: 364.29 g/mol

CAS Number: 1179232-43-9

The compound features a purine backbone substituted with a 5-bromothiophenyl group, which is known to enhance biological activity through various mechanisms.

-

Adenosine Receptor Modulation:

This compound acts as an agonist for the A3 adenosine receptor (AR), which plays a crucial role in modulating inflammation and pain responses. Its interaction with this receptor has been linked to significant analgesic effects in preclinical models . -

Antiproliferative Effects:

The compound has demonstrated potent antiproliferative activity against various cancer cell lines. It has been shown to inhibit cell growth by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .

In Vitro Studies

In vitro studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, it has been reported to induce apoptosis in breast cancer cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

In Vivo Studies

In vivo studies using murine models have confirmed the efficacy of this compound in reducing tumor growth. The compound was administered orally, showing significant reductions in tumor size compared to control groups. These findings suggest its potential as a therapeutic agent for cancer treatment .

Case Study 1: Neuropathic Pain Model

In a study focusing on neuropathic pain, this compound was evaluated for its ability to alleviate pain symptoms in mice subjected to chronic constriction injury (CCI). The results indicated that the compound significantly reduced pain scores, demonstrating its potential as an analgesic agent through A3AR activation .

Case Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative effects of this compound on human breast cancer cells. The study revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Table 2: In Vivo Efficacy Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.